N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by subsequent functionalization steps to introduce the nitro and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as microwave-assisted synthesis and green chemistry approaches to enhance yield and reduce environmental impact. Heterogeneous catalytic systems and ligand-free conditions are also employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, carbonyl compounds, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The nitro group and pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
- tert-butyl N-ethyl-N-(1-methyl-1H-pyrazol-4-yl)carbamate
- 1-arylpyrazoles
Uniqueness
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitro group and carboxamide moiety differentiate it from other pyrazole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N6O3 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-N,1-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H16N6O3/c1-4-17-7-9(5-13-17)6-15(2)12(19)11-10(18(20)21)8-16(3)14-11/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
VUQWWJNWBLCPFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)C(=O)C2=NN(C=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.